molecular formula C13H13N3O B2859473 1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 400727-76-6

1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No. B2859473
CAS RN: 400727-76-6
M. Wt: 227.267
InChI Key: FRBFGNSGCMUBLT-UHFFFAOYSA-N
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Description

1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. This compound belongs to the family of pyrazole derivatives, which have been extensively studied for their biological activities.

Scientific Research Applications

Organic Synthesis and Catalysis

Isoindolinone derivatives, such as those related to 1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone, have been recognized for their significance in medicinal chemistry as pharmaceutical building blocks. A notable advancement in this area is the development of a copper(II)-catalyzed three-component tandem synthesis of isoindolinone derivatives. This method features a synthesis strategy based on aldehyde–alkyne–amine coupling, demonstrating an efficient pathway to synthesize the propargyl-isoindolinone core under mild conditions without requiring complex starting materials or multistaged purification procedures (SunLeon Xuetong et al., 2012).

Ultrasound-Promoted Synthesis

The use of ultrasound irradiation has been explored to synthesize novel pyrazoles and isoxazoles containing the sulphone moiety from 1-aryl-2-(phenylsulphonyl)-ethanone, revealing that ultrasound can improve reaction times and yields, enabling reactions that are not feasible under silent conditions. This method highlights the potential for energy-efficient and environmentally friendly synthesis routes for compounds related to this compound (T. S. Saleh & Naglaa M Abd El-Rahman, 2009).

Medicinal Chemistry Applications

This compound derivatives have been investigated for their potential in medicinal chemistry, particularly in the development of new antimicrobial agents. A study on the synthesis of new pyrazole derivatives containing a 2-methylquinoline ring system demonstrated these compounds' significant antibacterial activity against various bacterial strains, highlighting their potential as novel antimicrobial agents (G. Raju et al., 2016).

Material Science

In material science, the electronic structure and solid-state properties of compounds similar to this compound have been studied. For instance, the crystal structure and electronic properties of 4-acetylpyrazole were elucidated, providing insights into intermolecular interactions and the material's solid-state assembly. Such studies are crucial for designing materials with specific optical or electronic properties (G. D. Frey et al., 2014).

properties

IUPAC Name

1-(1,3-dihydroisoindol-2-yl)-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-13(10-16-7-3-6-14-16)15-8-11-4-1-2-5-12(11)9-15/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBFGNSGCMUBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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